Cas no 444581-68-4 (tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate)

tert-Butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and medicinal chemistry. This compound features a diazepane core functionalized with a 2-cyanophenyl group and a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in further transformations. The Boc group allows selective deprotection under mild acidic conditions, enabling controlled modifications. The 2-cyanophenyl substituent provides a handle for additional derivatization, such as reduction to amines or conversion to heterocycles. Its well-defined structure and high purity make it suitable for the development of bioactive molecules, including CNS-targeting agents and kinase inhibitors. The compound’s synthetic flexibility and compatibility with diverse reaction conditions underscore its utility in drug discovery.
tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate structure
444581-68-4 structure
Product Name:tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate
CAS No:444581-68-4
MF:C17H23N3O2
MW:301.383424043655
CID:6111397
PubChem ID:58996706
Update Time:2025-07-02

tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate
    • SCHEMBL2457525
    • EN300-12581570
    • 444581-68-4
    • VZPNDMYZKSAAQC-UHFFFAOYSA-N
    • 4-(2-Cyano-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
    • 4-(2-Cyano-phenyl)-perhydro-1,4-diazepine-1-carboxylic acid tert-butyl ester
    • 1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane
    • Inchi: 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-9-19(11-12-20)15-8-5-4-7-14(15)13-18/h4-5,7-8H,6,9-12H2,1-3H3
    • InChI Key: VZPNDMYZKSAAQC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C2C=CC=CC=2C#N)CCC1)=O

Computed Properties

  • Exact Mass: 301.17902698g/mol
  • Monoisotopic Mass: 301.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 56.6Ų

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tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate Related Literature

Additional information on tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate

Introduction to Tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate (CAS No. 444581-68-4)

Tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 444581-68-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the diazepane class of heterocyclic molecules, which are known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a tert-butyl group, a cyano-substituted phenyl ring, and a diazepane core, contribute to its unique chemical properties and potential therapeutic applications.

The tert-butyl group at the 1-position of the diazepane ring enhances the lipophilicity of the molecule, making it more suitable for membrane permeability and subsequent cellular uptake. This feature is particularly crucial in drug design, as it can influence the compound's bioavailability and pharmacokinetic behavior. On the other hand, the cyano-substituted phenyl ring at the 4-position introduces a polar functional group that can interact with biological targets through hydrogen bonding or other electrostatic interactions. Such interactions are often key to modulating the activity of enzymes and receptors involved in various physiological pathways.

The diazepane core itself is a well-studied scaffold in medicinal chemistry due to its ability to mimic natural neurotransmitters and interact with central nervous system (CNS) receptors. Compounds containing diazepane moieties have shown promise in treating neurological disorders, including anxiety, epilepsy, and cognitive impairments. The specific substitution pattern in tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate may confer unique pharmacological properties, making it a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Studies have suggested that the tert-butyl group and cyano-substituted phenyl ring may act as key pharmacophores, interacting with specific residues in target proteins or enzymes. These interactions could potentially lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

One of the most exciting areas of research involving tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate is its potential application in treating neurodegenerative diseases. The diazepane core has been shown to possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the polar nature of the cyano-substituted phenyl ring may allow it to cross the blood-brain barrier more effectively than traditional small-molecule drugs, thereby increasing its therapeutic potential.

In vitro studies have demonstrated that this compound exhibits moderate affinity for certain CNS receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions are critical for modulating mood, cognition, and motor function. Furthermore, preliminary data suggest that tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. This dual mechanism of action makes it an attractive candidate for treating conditions where inflammation plays a significant role.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group necessitates protecting group strategies to prevent unwanted side reactions during synthesis. Similarly, the installation of the cyano-substituted phenyl ring requires precise control over reaction conditions to avoid over-functionalization or decomposition.

From a regulatory perspective, compounds like tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. This includes toxicology studies to assess potential adverse effects and pharmacokinetic studies to determine how the body processes the drug. The unique structural features of this compound make it an interesting subject for such studies, as they may influence its metabolic pathways and potential side effects.

The development of new pharmaceuticals is often a lengthy and complex process that involves collaboration between chemists, biologists, pharmacologists, and clinicians. However, advances in technology have accelerated this process by enabling faster screening of compounds for biological activity and by providing tools for predicting drug-like properties early in the discovery phase. This has led to increased interest in exploring novel scaffolds like diazepane derivatives for therapeutic applications.

In conclusion,Tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate (CAS No. 444581-68-4) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features offer potential advantages in terms of bioavailability, target interaction, and therapeutic efficacy. As research continues to uncover new applications for this compound,tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate may play a significant role in addressing some of today's most challenging medical conditions.

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